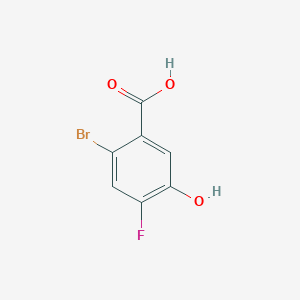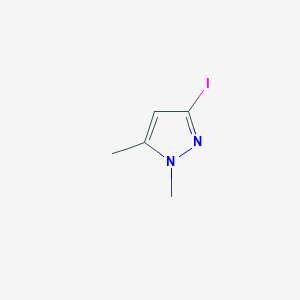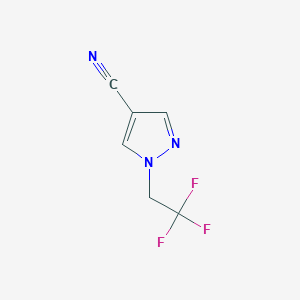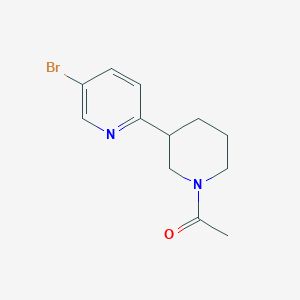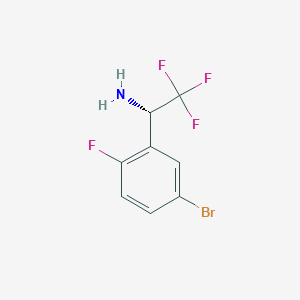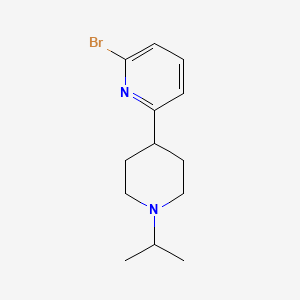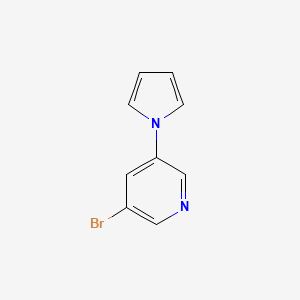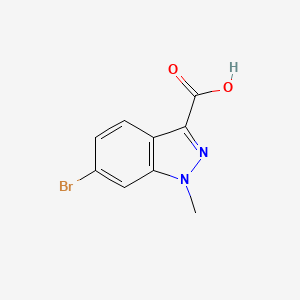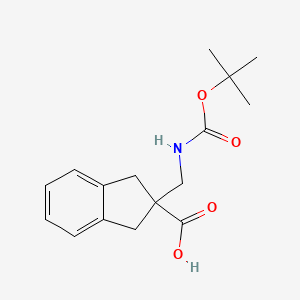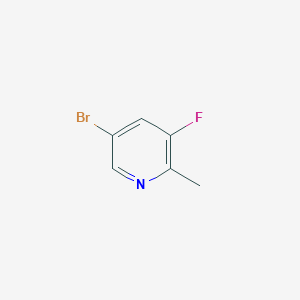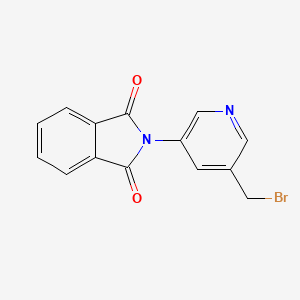
2-(5-(Brommethyl)pyridin-3-yl)isoindolin-1,3-dion
Übersicht
Beschreibung
2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromomethyl group attached to the pyridine ring and the isoindoline-1,3-dione core makes this compound particularly interesting for various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: Used in the development of drugs targeting neurological disorders, cancer, and infectious diseases.
Biological Studies: Serves as a probe for studying biological pathways and molecular interactions.
Material Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties.
Wirkmechanismus
Target of Action
The primary targets of 2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione, also known as 3-Bromomethyl-5-phthalimido-pyridine, are the dopamine receptors , specifically the D2 and D3 receptors . These receptors play a crucial role in the nervous system, influencing mood, reward, and motor control.
Mode of Action
The compound interacts with the dopamine receptors by binding to the allosteric sites of these receptors . This interaction can modulate the receptor’s activity, leading to changes in the signal transduction pathways associated with these receptors.
Biochemical Pathways
The affected pathways primarily involve the dopaminergic signaling pathway . The binding of the compound to the dopamine receptors can influence the downstream effects of this pathway, potentially affecting mood, reward mechanisms, and motor control .
Result of Action
Biochemische Analyse
Biochemical Properties
2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with the human dopamine receptor D2, where it acts as a ligand, binding to the receptor’s allosteric site and modulating its activity .
Cellular Effects
The effects of 2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione has been observed to induce apoptosis and necrosis, thereby reducing cell viability . It also affects cell signaling pathways by interacting with key proteins and enzymes, leading to altered gene expression and metabolic flux.
Molecular Mechanism
At the molecular level, 2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione exerts its effects through several mechanisms. It binds to specific biomolecules, such as the dopamine receptor D2, and modulates their activity by altering their conformation and function . This compound also inhibits enzyme activity, such as the aggregation of β-amyloid proteins, by binding to their active sites and preventing their normal function . Additionally, 2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione change over time in laboratory settings. This compound exhibits stability under various conditions, but its degradation products can influence long-term cellular function. In vitro studies have shown that 2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione maintains its activity over extended periods, although some degradation may occur . In vivo studies have demonstrated that the compound’s effects on cellular function can persist for several days, with gradual changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione vary with different dosages in animal models. At low doses, this compound has been shown to have therapeutic effects, such as reducing tumor growth and modulating neurotransmitter activity . At high doses, 2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. This compound can affect metabolic flux by altering the levels of key metabolites and influencing enzyme activity . For example, 2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione has been shown to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification .
Transport and Distribution
The transport and distribution of 2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . It has been observed to accumulate in certain tissues, such as the liver and brain, where it exerts its biological effects . The interactions with transporters and binding proteins influence the compound’s localization and activity within the body.
Subcellular Localization
2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione exhibits specific subcellular localization, which affects its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, 2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione has been found to localize in the nucleus, where it interacts with transcription factors and influences gene expression . Its subcellular localization is crucial for its biological activity and therapeutic potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold . The bromomethyl group can be introduced through a bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, are often employed to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form new derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the isoindoline-1,3-dione core can lead to the formation of isoindoline derivatives with different biological activities.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): A radical initiator for bromination.
Sodium borohydride (NaBH4): Commonly used for reduction reactions.
Potassium permanganate (KMnO4): Used for oxidation reactions.
Major Products
The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione
Uniqueness
2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione is unique due to the presence of the bromomethyl group on the pyridine ring, which enhances its reactivity and allows for the introduction of various functional groups. This makes it a versatile intermediate for the synthesis of a wide range of bioactive compounds and materials.
Eigenschaften
IUPAC Name |
2-[5-(bromomethyl)pyridin-3-yl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-6-9-5-10(8-16-7-9)17-13(18)11-3-1-2-4-12(11)14(17)19/h1-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURVTBUTMQTNFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CN=CC(=C3)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



